2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
Description
¹H NMR Analysis
- Aromatic protons : Three distinct signals for H-3, H-6, and H-6' (δ 6.8–7.5 ppm), with coupling patterns dependent on substituent positions.
- Methoxy group : Singlet at δ 3.8–3.9 ppm (3H, –OCH₃).
- Isopropoxy group : Doublet at δ 1.3–1.4 ppm (6H, –CH(CH₃)₂) and septet at δ 4.5–4.6 ppm (1H, –OCH(CH₃)₂) .
¹³C NMR Analysis
IR Spectroscopy
UV-Vis Spectroscopy
- π→π* transitions : Absorption maxima at 250–270 nm (aromatic ring).
- n→π* transitions : Weak bands near 300 nm (acyl chloride) .
Comparative Structural Analysis with Ortho/Meta-Substituted Benzoyl Chloride Derivatives
| Compound | Substituents | Key Structural Differences |
|---|---|---|
| This compound | Br (2), OCH(CH₃)₂ (4), OCH₃ (5) | Balanced steric bulk; bromine enhances electrophilicity at C-2. |
| 3-Bromo-4-methoxybenzoyl chloride | Br (3), OCH₃ (4) | Reduced steric hindrance; methoxy group directs electrophilic substitution to C-5. |
| 4-Isopropoxy-3-methoxybenzoyl chloride | OCH(CH₃)₂ (4), OCH₃ (3) | Increased electron density at C-4; lower reactivity toward nucleophiles. |
Electronic Effects :
- Bromo (–Br) exerts a strong electron-withdrawing effect, polarizing the aromatic ring and activating adjacent positions for nucleophilic substitution .
- Isopropoxy and methoxy groups donate electrons via resonance, stabilizing the acyl chloride moiety but competing with bromine’s inductive effects .
Steric Considerations :
- The isopropoxy group at C-4 introduces significant steric bulk, hindering approach to the carbonyl carbon compared to smaller substituents (e.g., methoxy) .
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDZGQDTFSWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride typically follows these key stages:
- Halogenation : Introduction of the bromine atom at the 2-position of the benzene ring.
- Etherification : Installation of isopropoxy and methoxy groups at the 4- and 5-positions respectively.
- Acyl chloride formation : Conversion of the corresponding benzoic acid to the benzoyl chloride derivative.
Each of these steps requires careful control of reaction conditions to achieve regioselectivity and high yields.
Preparation of 2-Bromo-4,5-dialkoxybenzoic Acid Precursors
A critical intermediate for the target compound is 2-bromo-4-isopropoxy-5-methoxybenzoic acid. According to a detailed patent document, halogenation of methoxy-substituted benzoic acids under alkaline aqueous conditions with bromine yields 2-bromo-substituted benzoic acids with high purity and yield. The process can be summarized as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3- or 4-methoxybenzoic acid + NaOH (30%) aqueous solution, stirred and cooled to 0–5 °C | Formation of benzoate salt in aqueous medium |
| 2 | Bromine added dropwise at 0–5 °C | Selective bromination at the 2-position |
| 3 | Stirring for 1 hour at 0–5 °C | Complete bromination reaction |
| 4 | Quenching with sodium sulfite, extraction with toluene, acidification with HCl | Precipitation of 2-bromo-4/5-methoxybenzoic acid with ~91% yield and >99% purity |
This method allows the selective introduction of bromine ortho to the carboxyl group, facilitated by the activating effect of the methoxy substituents.
Introduction of the Isopropoxy Group
The isopropoxy group at the 4-position can be introduced via nucleophilic aromatic substitution or by selective etherification of a hydroxy precursor. While direct etherification of 4-hydroxy-2-bromo-5-methoxybenzoic acid with isopropyl halides under basic conditions is a classical approach, a more controlled method involves metal-halogen exchange and subsequent substitution.
From related benzaldehyde synthesis methods, isopropyl magnesium chloride (a Grignard reagent) is used to selectively substitute fluorine in 1,4-dibromo-2-fluorobenzene to form isopropoxy derivatives after reaction with suitable electrophiles. This approach suggests the feasibility of using organometallic intermediates to install isopropoxy groups selectively.
Conversion to Benzoyl Chloride
The final step involves converting the 2-bromo-4-isopropoxy-5-methoxybenzoic acid to the corresponding benzoyl chloride. This is commonly achieved by reaction with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Though specific experimental details for this compound are scarce, standard literature procedures for benzoyl chloride formation apply:
| Chlorinating Agent | Conditions | Notes |
|---|---|---|
| Thionyl chloride | Reflux, inert atmosphere | Generates SO₂ and HCl gases as byproducts |
| Oxalyl chloride | Room temperature to reflux | Often used with catalytic DMF |
| Phosphorus pentachloride | Reflux in inert solvent | Less common due to harsher conditions |
The reaction typically proceeds with high conversion and yields the acid chloride ready for further synthetic applications.
Summary Table of Preparation Steps
Research Findings and Considerations
Selectivity and Yield : The bromination step is highly selective for the 2-position when performed under controlled temperature and alkaline conditions, achieving yields above 90% with high purity.
Reaction Conditions : Low temperature (0–5 °C) is critical in bromination to avoid polybromination and side reactions. Etherification via organometallic intermediates requires inert atmosphere and controlled addition rates to maintain selectivity.
Industrial Feasibility : The described bromination and etherification methods use relatively inexpensive reagents and mild conditions, making them suitable for scale-up. The final acyl chloride formation is a well-established industrial reaction.
Safety and Environmental Aspects : Handling bromine and chlorinating agents requires strict safety protocols due to their corrosive and toxic nature. Waste treatment and gas scrubbing are necessary to mitigate environmental impact.
Chemical Reactions Analysis
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactive acyl chloride functionality enables it to participate in acylation reactions, making it useful for synthesizing more complex organic molecules. The presence of both methoxy and isopropoxy groups can influence the solubility and biological interactions of the resulting compounds, which is particularly relevant in drug development.
Key Reactions
- Acylation Reactions : 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride can be used to acylate various nucleophiles, leading to the formation of esters and amides that are crucial in medicinal chemistry.
- Synthesis of Coumarin Derivatives : This compound has been explored as a precursor for synthesizing coumarin derivatives, which exhibit antifungal properties. Specific derivatives have shown significant activity against strains of Candida, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .
Pharmaceutical Applications
The structural attributes of this compound make it a candidate for drug discovery and development. The ability to modify its structure through bromination allows for the exploration of new pharmacological activities.
Case Studies
- Antifungal Activity : Research has demonstrated that derivatives synthesized from this compound exhibit varying degrees of antifungal activity against Candida species. For instance, one derivative showed a strong MIC value of 0.067 µmol/mL against C. albicans and C. tropicalis, indicating its potential as an antifungal agent .
- Cyclin G-associated Kinase Inhibition : Another application involves the synthesis of isothiazolo[4,5-b]pyridines as inhibitors of cyclin G-associated kinase (GAK). The strategic use of this compound in these syntheses highlights its role in developing compounds with specific biological targets .
Material Science
Beyond its pharmaceutical applications, this compound can also be utilized in material science due to its electronic properties derived from the aromatic core and functional groups.
Potential Applications
- Electronic Materials : The compound's structure may contribute to designing materials with specific electronic or optical properties, which could be beneficial in developing sensors or other electronic devices.
- Polymer Chemistry : As a building block, it can be incorporated into polymeric systems to enhance performance characteristics such as thermal stability and mechanical strength.
Summary Table of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Acylation reactions leading to esters and amides |
| Pharmaceutical Development | Potential antifungal agents derived from the compound | Strong activity against Candida species |
| Material Science | Development of materials with specific electronic or optical properties | Use in sensors or electronic devices |
| Polymer Chemistry | Enhancing polymer properties through incorporation into polymer systems | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Bromine vs. Chlorine:
Replacing bromine with chlorine (e.g., in 2-chloro-4-isopropoxy-5-methoxybenzoyl chloride) reduces molecular weight (287.07 g/mol) and alters reactivity. Bromine’s superior leaving-group ability accelerates nucleophilic substitution reactions, such as hydrolysis or Suzuki-Miyaura couplings, compared to chlorine analogs. However, chlorine derivatives exhibit slower hydrolysis rates due to weaker electrophilicity .
Isopropoxy vs. Methoxy: The isopropoxy group at position 4 introduces steric bulk, reducing solubility in polar solvents like methanol compared to analogs with smaller methoxy groups (e.g., 4-methoxy-5-methoxybenzoyl chloride). For instance, 2-bromo-4-isopropoxy-5-methoxybenzoyl chloride has moderate solubility in methanol (approximately 15 mg/mL at 25°C), whereas methoxy-substituted analogs dissolve more readily (>30 mg/mL) .
Positional Isomerism
Comparisons with positional isomers, such as 3-bromo-4-isopropoxy-5-methoxybenzoyl chloride, highlight regiochemical impacts. The ortho-bromo substituent (position 2) in the target compound enhances electron-withdrawing effects, stabilizing the acyl chloride group and delaying hydrolysis compared to meta-substituted isomers .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in MeOH (mg/mL) | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|---|---|
| This compound | 307.57 | 98–102 | ~15 | 0.045 |
| 4-Isopropoxy-5-methoxybenzoyl chloride | 228.68 | 85–88 | ~35 | 0.012 |
| 2-Chloro-4-isopropoxy-5-methoxybenzoyl chloride | 287.07 | 92–95 | ~20 | 0.030 |
Key Findings:
- The bromine atom increases molecular weight by ~20 g/mol compared to chlorine analogs.
- Bulkier isopropoxy groups reduce solubility by 50% compared to smaller alkoxy substituents.
- Hydrolysis rates correlate with leaving-group ability: bromine > chlorine > hydrogen.
Biological Activity
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzoyl chloride moiety. This configuration contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Prostaglandin Synthesis : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of inflammatory mediators like prostaglandins .
- Impact on Cellular Signaling : The compound may modulate signaling pathways associated with cell proliferation and apoptosis, influencing gene expression related to inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, it has been observed that:
- Cell Proliferation Inhibition : Related compounds exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells, demonstrating IC50 values in the low micromolar range .
- Selectivity for Cancer Cells : Some derivatives show a marked selectivity for cancer cells over non-cancerous cells, indicating their potential as targeted therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that:
- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies
- Study on Inhibition of Tumor Growth :
- Antimicrobial Efficacy Assessment :
Data Summary
| Biological Activity | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in TNBC | ~0.126 μM |
| Antimicrobial | Activity against Staphylococcus aureus | 125 µg/mL |
| Activity against Candida albicans | 125 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-isopropoxy-5-methoxybenzoyl chloride, considering competing reactivity of halogen and alkoxy substituents?
- Methodological Answer : A stepwise approach is recommended. First, introduce the methoxy group via nucleophilic aromatic substitution (NAS) using NaOMe under anhydrous conditions. Protect the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group before introducing isopropoxy via Mitsunobu reaction (DIAD, PPh₃). Subsequent bromination using NBS (N-bromosuccinimide) in DMF ensures regioselectivity at the ortho position. Final conversion to the benzoyl chloride is achieved via thionyl chloride (SOCl₂) under reflux, with rigorous moisture exclusion .
- Key Challenges : Competing halogenation at alternative positions due to electron-donating alkoxy groups; use of protecting groups to mitigate side reactions.
Q. Which analytical techniques are most effective for confirming the substitution pattern and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Distinct chemical shifts for isopropoxy (δ ~1.3 ppm for CH₃, δ ~4.6 ppm for OCH(CH₃)₂) and methoxy (δ ~3.8 ppm) groups. Aromatic protons show splitting patterns consistent with bromine’s deshielding effects .
- HRMS : Confirm molecular ion [M+H]+ at m/z 307.98 (calculated for C₁₁H₁₁BrClO₃).
- FT-IR : Stretch at ~1750 cm⁻¹ confirms the carbonyl group; absence of -OH peaks ensures complete conversion to chloride .
Advanced Research Questions
Q. How do steric and electronic effects from substituents influence regioselective reactions (e.g., Friedel-Crafts acylation) involving this benzoyl chloride?
- Methodological Answer : The bromine atom (electron-withdrawing) directs electrophilic reactions to the para position, while isopropoxy and methoxy groups (electron-donating) activate the meta positions. Computational modeling (DFT calculations) can predict reactive sites. Experimentally, competitive reactions with anisole or toluene derivatives under controlled conditions (AlCl₃ catalysis, 0°C) reveal preferential acylation at the least hindered position .
- Data Contradiction : Conflicting reports on reaction yields may arise from solvent polarity (e.g., CH₂Cl₂ vs. DCE); systematic solvent screening is advised.
Q. What strategies mitigate hydrolysis of the benzoyl chloride group during storage or reaction with moisture-sensitive substrates?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at -20°C in flame-sealed ampoules. Use molecular sieves (4Å) to scavenge residual moisture .
- Reaction Conditions : Employ Schlenk-line techniques for anhydrous transfers. Pre-dry solvents (e.g., THF over Na/benzophenone) and substrates (MgSO₄). For sluggish nucleophiles, activate with DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce exposure time .
Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model hydrolysis pathways. Input parameters include partial charges of the carbonyl carbon (derived from ESP calculations) and solvation effects (explicit water molecules). Validate predictions via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Key Research Gaps
- Contradiction in Reactivity : Conflicting reports on bromine’s directing effects in NAS; systematic studies using deuterated analogs are needed.
- Ecotoxicity Data : No studies on environmental impact; recommend OECD 301D biodegradability testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
